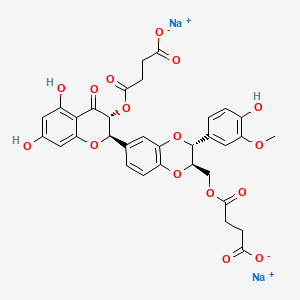
Silybin sodium hemisuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silybin sodium hemisuccinate is a useful research compound. Its molecular formula is C33H30NaO16 and its molecular weight is 705.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Free Radical Scavenging Abilities
Silybin sodium hemisuccinate, a flavonoid, demonstrates significant antioxidant properties, particularly in inhibiting radiation-induced deactivation of enzymes and peroxidation of lipids in rat liver microsomes. It exhibits notable reactivity towards free radicals, comparable to poly-OH-substituted flavonoids, with a specific focus on the prevention of oxidative damage at biologically relevant pH levels (György et al., 1992).
Potential in Cancer Treatment
Silybin has been found to have applications in cancer treatment, particularly in exhibiting anticancer and canceroprotective activities. Its mechanisms involve modulation of various cell-signaling pathways, proapoptotic activity in pre-cancerogenic cells, and anti-angiogenic actions, which are being explored for potential applications in cancer therapy (Gazak et al., 2007).
Applications in Diabetes Management
Research has shown that silybin can positively influence gluconeogenesis pathways, making it beneficial in the treatment of type 1 and type 2 diabetes. Engineered silybin nanoparticles, due to improved solubility and bioavailability, have shown significant efficacy in experimental diabetic conditions (Das et al., 2014).
Hepatoprotective Effects
Silybin dihemisuccinate is known for its hepatoprotective properties. It protects the liver against various toxins, including phenylhydrazine-induced hepatic glutathione depletion and lipid peroxidation, demonstrating its role in the treatment of liver diseases (Valenzuela & Guerra, 1985).
Inhibitory Effects on Drug-Metabolizing Enzymes
Silybin and its derivatives have been shown to inhibit principal hepatic drug-metabolizing enzymes such as cytochromes P450, which is crucial in understanding drug interactions and liver biotransformation processes (Zuber et al., 2002).
Enhancing Bioavailability and Pharmacological Activity
Efforts to improve the bioavailability and pharmacological activity of silymarin components, like silybin, through novel formulations and derivatives have been successful. These advancements include liposomes, phytosomes, and various semisynthetic derivatives, enhancing the therapeutic efficacy of silybin (Theodosiou et al., 2014).
Properties
CAS No. |
55254-34-7 |
|---|---|
Molecular Formula |
C33H30NaO16 |
Molecular Weight |
705.6 g/mol |
IUPAC Name |
disodium;4-[[(2R,3R)-6-[(2R,3R)-3-(3-carboxylatopropanoyloxy)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methoxy]-4-oxobutanoate |
InChI |
InChI=1S/C33H30O16.Na/c1-44-21-10-15(2-4-18(21)35)31-24(14-45-27(41)8-6-25(37)38)46-20-5-3-16(11-22(20)47-31)32-33(49-28(42)9-7-26(39)40)30(43)29-19(36)12-17(34)13-23(29)48-32;/h2-5,10-13,24,31-36H,6-9,14H2,1H3,(H,37,38)(H,39,40);/t24-,31-,32-,33+;/m1./s1 |
InChI Key |
MTKKBADLTLLNTD-JUXBVFQSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O.[Na] |
SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)[O-])COC(=O)CCC(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O.[Na] |
| 55254-34-7 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


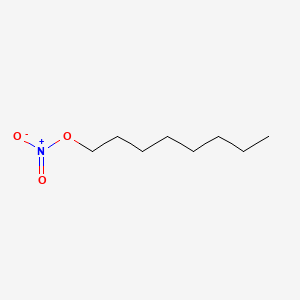
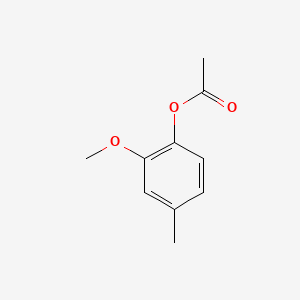
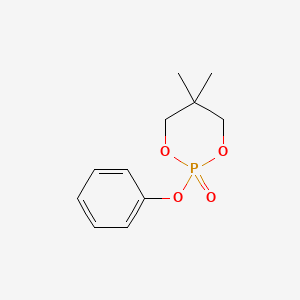
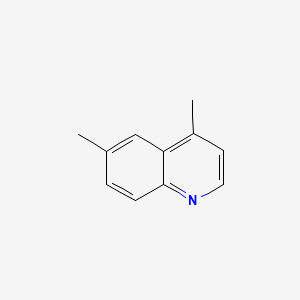

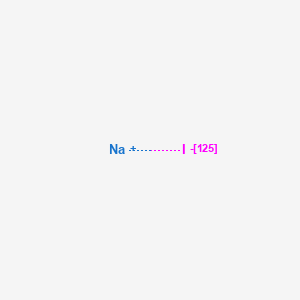
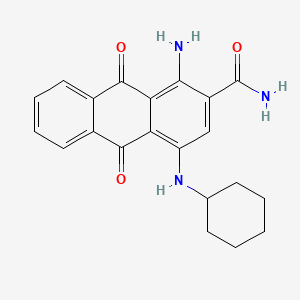
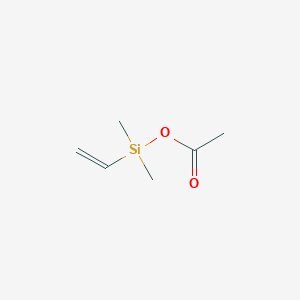
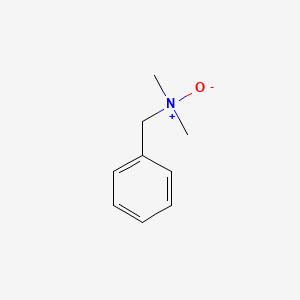
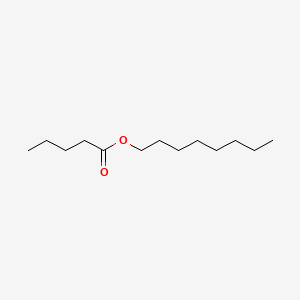
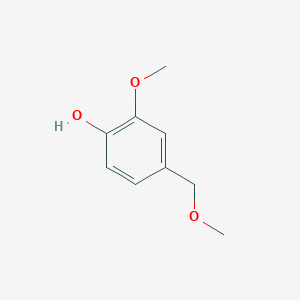
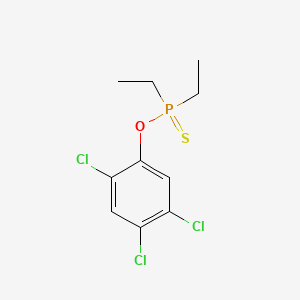
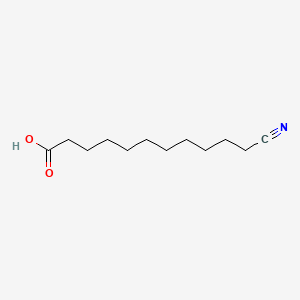
![1-Naphthalenamine, 4-[[4-(1-naphthalenylazo)-1-naphthalenyl]azo]-](/img/structure/B1618331.png)
